Topopyrone B
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Overview
Description
Topopyrone B is a naphthochromene that is 4H-naphtho[2,3-g]chromene-4,6,11-trione substituted by a chloro group at position 8, hydroxy groups at positions 5, 7 and 9 and a methyl group at position 2. It is isolated from a fungal strain Phoma sp.BAUA2861 and acts as an inhibitor of the enzyme topoisomerase I. It has a role as a metabolite, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antiviral agent, an antineoplastic agent and an antimicrobial agent. It is an organochlorine compound, a naphthochromene, a member of phenols and a member of p-quinones.
Scientific Research Applications
Interaction with Human DNA Topoisomerases
Topopyrone B, along with other topopyrones (A-D), has been shown to act as poisons of human DNA topoisomerase I and II. This dual interaction with both topoisomerases is rare among molecules, making topopyrones a unique subject of study in biochemical research (Khan, Elban, & Hecht, 2008).
Synthesis and Biological Activities
Research into the synthesis of topopyrones, including this compound, is significant due to their role as topoisomerase inhibitors. Studies have synthesized various topopyrone derivatives and investigated their ability to stabilize DNA-topoisomerase I and II covalent binary complexes. These studies provide insights into the structural features important for their potency as topoisomerase poisons (Zaleski et al., 2012).
Elucidation of Molecular Structure
The molecular structures of topopyrones, including this compound, have been elucidated through spectral analysis. These compounds are characterized by an anthraquinone type structure containing a fused 1,4-pyrone moiety, with topopyrones A and B containing a chlorine atom. Understanding their molecular structure is crucial for further research into their biochemical properties and potential applications (Ishiyama et al., 2000).
Interaction with DNA Fragments
NMR studies have been conducted to understand how topopyrones interact with DNA. These studies indicate that topopyrones can intercalate into CG base pairs of DNA, with a particular focus on understanding the mode of binding and the dynamics of these interactions. This research sheds light on the molecular mechanisms of topopyrones’ interaction with DNA and their potential therapeutic implications (Scaglioni et al., 2009).
Cytotoxic Activities
Studies have been conducted to investigate the cytotoxic activities of this compound and its derivatives. These include synthesizing structurally simple analogues of natural topopyrone C and testing them for cytotoxic and topoisomerase I inhibitory activities. Findings from these studies are crucial in understanding the potential of topopyrones as therapeutic agents in cancer treatment (Dallavalle et al., 2008).
Properties
Molecular Formula |
C18H9ClO7 |
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Molecular Weight |
372.7 g/mol |
IUPAC Name |
8-chloro-5,7,9-trihydroxy-2-methylnaphtho[3,2-g]chromene-4,6,11-trione |
InChI |
InChI=1S/C18H9ClO7/c1-5-2-8(20)13-10(26-5)4-7-11(17(13)24)16(23)12-6(15(7)22)3-9(21)14(19)18(12)25/h2-4,21,24-25H,1H3 |
InChI Key |
XQMOGUIQWMFPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C(=C(C=C4C3=O)O)Cl)O |
Synonyms |
topopyrone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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